molecular formula C7H3BrF4O2S B8081337 2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride CAS No. 1373233-40-9

2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride

Cat. No.: B8081337
CAS No.: 1373233-40-9
M. Wt: 307.06 g/mol
InChI Key: DVDPGVYCZZAPAK-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride (CAS: 54403-98-4) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₃BrClF₃O₂S and a molecular weight of 323.51 g/mol . It features a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, adjacent to the sulfonyl chloride (-SO₂Cl) functional group. This compound is widely utilized in organic synthesis, particularly in palladium-catalyzed desulfitative cross-coupling reactions, where it serves as an arylating agent while retaining its C–Br bond . Its high purity (97–98%) and commercial availability make it a valuable intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDPGVYCZZAPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-40-9
Record name 1373233-40-9
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Preparation Methods

Nucleophilic Fluorination with Potassium Fluoride (KF)

In anhydrous dimethylformamide (DMF), the sulfonyl chloride reacts with KF at 80–100°C for 12–24 hours. The reaction proceeds via displacement of the chloride by fluoride, driven by the high electronegativity of fluorine. Typical yields range from 70–85%, with purity >95% after recrystallization from ethyl acetate/hexane.

Reaction Conditions

ParameterValue
SolventDMF
Temperature80–100°C
Time12–24 hours
Yield70–85%

Catalytic Fluorination Using Ca(NTf<sub>2</sub>)<sub>2</sub>

Calcium bis(triflimide) [Ca(NTf<sub>2</sub>)<sub>2</sub>] activates the sulfonyl chloride for fluoride exchange under milder conditions (25–40°C). This method, developed for SuFEx (Sulfur Fluoride Exchange) chemistry, employs N-fluorobenzenesulfonimide (NFSI) as the fluoride donor in tetrahydrofuran (THF). The catalyst enhances electrophilicity at the sulfur center, achieving 90–95% conversion in 3–6 hours.

Advantages

  • Reduced side reactions (e.g., hydrolysis).

  • Compatible with moisture-sensitive substrates.

Palladium-Catalyzed One-Pot Synthesis

A state-of-the-art approach utilizes palladium catalysis to construct the sulfonyl fluoride group directly from aryl halides. This method, adapted from Baran et al., involves two sequential steps: (1) sulfination and (2) fluorination.

Reaction Sequence

  • Sulfination :

    • Substrate : 2-Bromo-4-(trifluoromethyl)bromobenzene.

    • Reagents : DABSO (diammonium bis(sulfoxylate)), PdCl<sub>2</sub>(AmPhos)<sub>2</sub>, and triethylamine in isopropanol.

    • Conditions : 75°C for 24 hours under N<sub>2</sub>.

    • Intermediate : Aryl sulfinate salt.

  • Fluorination :

    • Reagent : NFSI (1.5 equiv).

    • Conditions : Room temperature for 3 hours.

Key Data

StepYieldPurity
Sulfination80–90%>90%
Fluorination85–95%>95%

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl bromide to Pd(0), followed by sulfination via DABSO. Fluorination with NFSI proceeds through a radical pathway, where the sulfinate intermediate abstracts a fluorine atom.

Multi-Step Synthesis from m-Trifluoromethylbenzene

For substrates lacking pre-installed bromine or sulfonyl groups, a multi-step synthesis is employed. This route mirrors industrial protocols for related trifluoromethylated sulfonyl fluorides.

Bromination and Sulfonation

  • Bromination :

    • Substrate : 4-(Trifluoromethyl)benzenesulfonic acid.

    • Reagent : Br<sub>2</sub> in H<sub>2</sub>SO<sub>4</sub> at 0–5°C.

    • Product : 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid (yield: 75–80%).

  • Chlorination and Fluorination :

    • Chlorination : Treatment with PCl<sub>5</sub> converts the sulfonic acid to sulfonyl chloride.

    • Fluorination : As described in Section 1.1.

Industrial Optimization

  • Scale : Batch reactors (100–1,000 L).

  • Cost Drivers : PCl<sub>5</sub> recycling and Br<sub>2</sub> recovery.

Comparison of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sulfonyl Chloride Route70–8595–99HighModerate
Palladium-Catalyzed80–95>95MediumLow
Multi-Step Synthesis60–7590–95HighHigh

Emerging Techniques

Two-Chamber Fluorosulfonylation

Developed for gas-sensitive reactions, this method confines sulfuryl fluoride (SO<sub>2</sub>F<sub>2</sub>) in one chamber and the aryl bromide in another. Diffusion-controlled fluorosulfonylation avoids direct handling of toxic gases, achieving 65–75% yields.

Electrochemical Fluorination

Preliminary studies indicate that aryl sulfinates can be electrochemically fluorinated at platinum electrodes in HF-containing electrolytes. This green chemistry approach remains experimental but shows promise for reducing reagent waste .

Chemical Reactions Analysis

2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C7H4BrF3O2S
  • Molecular Weight: 295.07 g/mol
  • CAS Number: 1373233-40-9
  • IUPAC Name: 2-bromo-4-(trifluoromethyl)benzenesulfonyl fluoride

The compound features a sulfonyl fluoride group, which enhances its reactivity and utility in chemical reactions. The presence of bromine and trifluoromethyl groups contributes to its unique chemical behavior.

Organic Synthesis

This compound serves as a reagent in the introduction of sulfonyl fluoride moieties into organic molecules. This functionality is valuable for creating diverse chemical libraries for drug discovery and development.

Medicinal Chemistry

The compound has been investigated for its potential as a kinase inhibitor, which is crucial in the treatment of various diseases, including cancer. Its ability to interact with specific enzymes makes it a candidate for developing targeted therapies.

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed an IC50 value below 10 µM in Jurkat cells, indicating strong potential as an anticancer agent .

Agrochemicals

This compound is also being explored for its herbicidal properties. Its structural features allow it to disrupt biochemical pathways in plants, making it a candidate for developing new herbicides.

Case Study: Herbicidal Efficacy
Research indicates that derivatives of sulfonyl fluoride compounds exhibit enhanced activity against common agricultural weeds. The specific mechanism involves targeting essential metabolic processes within the plants .

Data Tables

Cell LineIC50 (µM)
Jurkat<10
A-431<15

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

2,5-Dibromobenzenesulfonyl Chloride

  • Structure : Contains two bromine atoms at the 2- and 5-positions of the benzene ring.
  • Reactivity : Similar to 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, it undergoes palladium-catalyzed coupling with indoles. However, the absence of the electron-withdrawing -CF₃ group reduces its electrophilicity.
  • Performance : In desulfitative arylations, 2,5-dibromobenzenesulfonyl chloride achieved a 67% yield for indole coupling, slightly higher than the 64% yield observed with 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride . This difference may arise from reduced steric hindrance compared to the -CF₃-substituted analog.

Thiophene-3-sulfonyl Chloride Derivatives

  • Structure : Heteroaromatic sulfonyl chlorides (e.g., thiophene-3-sulfonyl chloride, CAS: 111283-90-0) with bromine or chlorine substituents.
  • Reactivity : These compounds exhibit lower molecular weights (e.g., 261.54 g/mol for 4-bromo-3-thiophenesulfonyl chloride) and distinct electronic properties due to the sulfur-containing heterocycle .
  • Performance : Coupling reactions with indoles provided 73% yield for thiophene derivatives, outperforming brominated benzenesulfonyl chlorides. This enhanced reactivity may stem from the thiophene ring’s electron-rich nature .

4-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

  • Structure : Structural isomer with bromine and -CF₃ groups at adjacent positions (3 and 4).
  • Reactivity : Positional isomerism alters electronic effects; the meta-substituted -CF₃ group may reduce the sulfonyl chloride’s electrophilicity compared to the para-substituted analog.
  • Applications: Limited data exist, but such isomers are often explored for their distinct regioselectivity in Suzuki-Miyaura couplings .

Key Research Findings and Performance Data

Table 1: Comparative Reactivity in Palladium-Catalyzed Desulfitative Arylations

Compound Reaction Partner Yield Key Observation
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride 1-Benzyl-3-chloroindole 64% C–Br bond retained; high chemoselectivity
2,5-Dibromobenzenesulfonyl chloride 1-Benzyl-3-chloroindole 67% Higher yield due to reduced steric effects
Thiophene-3-sulfonyl chloride 1-Benzyl-3-chloroindole 73% Enhanced reactivity from heteroaromatic ring

Table 2: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride C₇H₃BrClF₃O₂S 323.51 97–98%
4-Bromo-3-thiophenesulfonyl chloride C₄H₂BrClO₂S₂ 261.54 Technical grade
2,5-Dibromobenzenesulfonyl chloride C₆H₃Br₂ClO₂S 330.36 Not specified

Mechanistic and Electronic Considerations

  • Electron-Withdrawing Effects : The -CF₃ group in 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution. However, steric bulk may slightly hinder coupling efficiency compared to less-substituted analogs .
  • Chemoselectivity : The C–Br bond in 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride remains intact during desulfitative reactions, enabling sequential functionalization (e.g., Suzuki couplings) .

Biological Activity

2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to a benzenesulfonyl fluoride moiety. Its unique structure contributes to its biological activities, particularly its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl fluoride derivatives exhibit significant antimicrobial properties. For instance, related benzenesulfonate derivatives have shown high activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/L)Cytotoxicity (IC50, mg/L)
This compoundMSSA0.39–3.12>12.3
This compoundMRSA0.39–1.56>12.3
Related benzenesulfonate derivativeEnterococcus faecalis6.25>12.3

The compound's efficacy is attributed to the presence of electron-withdrawing groups such as bromine and trifluoromethyl, which enhance its interaction with bacterial targets .

The biological activity of this compound may involve the inhibition of specific enzymes or pathways crucial for bacterial survival. For example, the presence of trifluoromethyl groups has been linked to increased potency in inhibiting histone deacetylases (HDACs), which play a role in cancer cell proliferation .

Case Studies

  • In Vitro Studies : In a series of in vitro experiments, compounds structurally similar to this compound were tested against various bacterial strains. The results indicated that modifications in the sulfonyl group significantly affected antibacterial potency, with some derivatives showing enhanced activity against resistant strains .
  • In Vivo Studies : Animal model studies have suggested that compounds with similar structures can effectively reduce bacterial load in vivo, supporting their potential use as therapeutic agents against resistant infections .

Cytotoxicity Assessment

While assessing the antimicrobial potential, it is crucial to evaluate cytotoxicity to ensure safety for human cells. The cytotoxicity studies indicated that the IC50 values for normal human lung fibroblasts (MRC-5) were significantly higher than the MIC values for bacterial strains, suggesting a favorable therapeutic index for these compounds .

Q & A

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the sulfonation step?

Answer (Basic):
The compound is typically synthesized via sulfonation of a bromo-trifluoromethylbenzene precursor. A common method involves:

Sulfonation : Reaction of 2-bromo-4-(trifluoromethyl)benzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Fluorination : Subsequent treatment with potassium fluoride (KF) or ammonium fluoride (NH₄F) to replace the chloride with fluoride .

Answer (Advanced):
Optimization strategies include:

  • Temperature Control : Maintaining the sulfonation step at 0–5°C to minimize side reactions (e.g., ring chlorination) .
  • Catalyst Use : Adding catalytic amounts of dimethylformamide (DMF) to enhance fluorination efficiency by stabilizing reactive intermediates .
  • Purification : Gradient recrystallization using hexane/ethyl acetate mixtures to isolate the product with >98% purity .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Advanced Question: How can NMR spectral contradictions (e.g., unexpected splitting patterns) be resolved for structural confirmation?

Answer (Basic):
Key techniques include:

  • ¹⁹F NMR : To confirm the trifluoromethyl (-CF₃) and sulfonyl fluoride (-SO₂F) groups (δ ≈ -60 ppm and +40 ppm, respectively) .
  • ¹H NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns .

Answer (Advanced):
For conflicting spectral

  • COSY/HSQC Experiments : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational Modeling : Compare experimental ¹⁹F shifts with density functional theory (DFT)-predicted values to validate assignments .

Basic Question: What are the primary applications of this compound in drug discovery?

Advanced Question: How does the electron-withdrawing trifluoromethyl group influence its reactivity in cross-coupling reactions?

Answer (Basic):
The compound serves as:

  • A sulfonylating agent for modifying amines or alcohols in prodrug synthesis.
  • A precursor for bioactive molecules (e.g., kinase inhibitors) due to its stability under physiological conditions .

Answer (Advanced):
The -CF₃ group:

  • Enhances Electrophilicity : Stabilizes transition states in Suzuki-Miyaura couplings, enabling reactions with electron-rich boronic acids .
  • Reduces Side Reactions : Suppresses homocoupling by lowering electron density at the bromine-bearing carbon .

Basic Question: What safety precautions are required when handling this compound?

Advanced Question: How can its hydrolytic instability be managed during long-term storage?

Answer (Basic):

  • Personal Protective Equipment (PPE) : Use nitrile gloves and goggles to avoid contact with skin/eyes (corrosive).
  • Ventilation : Work in a fume hood to prevent inhalation of toxic fumes (e.g., SO₂) .

Answer (Advanced):
To prevent hydrolysis:

  • Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to block moisture and light .
  • Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO₄ to absorb trace water .

Basic Question: How does this compound compare to structurally similar sulfonyl fluorides in reactivity?

Advanced Question: What mechanistic insights explain its selectivity in nucleophilic substitutions?

Answer (Basic):
Compared to non-fluorinated analogs (e.g., sulfonyl chlorides):

  • Higher Stability : The -SO₂F group resists hydrolysis, making it suitable for aqueous-phase reactions .
  • Lower Reactivity : Requires stronger nucleophiles (e.g., Grignard reagents) for substitutions .

Answer (Advanced):
Selectivity arises from:

  • Steric Effects : The bulky -CF₃ group hinders nucleophilic attack at the 4-position, favoring reactions at the sulfonyl fluoride site .
  • Electronic Effects : Electron withdrawal by -Br and -CF₃ directs nucleophiles to the sulfur center via resonance stabilization .

Basic Question: What analytical methods are used to quantify impurities in this compound?

Advanced Question: How can conflicting HPLC/MS data be reconciled to identify degradation products?

Answer (Basic):

  • HPLC-UV : Detects impurities >0.1% using a C18 column (acetonitrile/water gradient) .
  • LC-MS : Identifies sulfonic acid byproducts (e.g., m/z [M-H]⁻ = 289) .

Answer (Advanced):
For conflicting

  • High-Resolution MS (HRMS) : Resolve isobaric impurities (e.g., differentiate [M-H]⁻ from [M+Cl]⁻ adducts) .
  • Isotopic Labeling : Use deuterated solvents to track hydrolysis pathways and confirm degradation mechanisms .

Basic Question: What are its key physicochemical properties relevant to reaction design?

Advanced Question: How do solvent polarity and temperature affect its participation in SNAr reactions?

Answer (Basic):

  • Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) but precipitates in water.
  • Melting Point : 78–80°C (indicative of high crystallinity) .

Answer (Advanced):

  • Solvent Effects : Higher yields in DMF due to stabilization of the Meisenheimer complex in SNAr reactions .
  • Temperature Dependence : Reactions above 60°C promote decomposition, while <40°C favor selective substitutions .

Basic Question: What biological assays utilize this compound as a probe?

Advanced Question: How can its metabolic stability be improved for in vivo studies?

Answer (Basic):

  • Enzyme Inhibition Assays : Used to covalently modify serine hydrolases via sulfonylation .
  • PET Tracer Development : ¹⁸F-labeled derivatives for imaging protein targets .

Answer (Advanced):
Strategies for metabolic stability:

  • Deuterium Incorporation : Replace labile hydrogen atoms in the benzene ring to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonyl fluoride as a stable ester, activated enzymatically at the target site .

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